molecular formula C5H8N2O2S B574191 L-Cysteine, S-(cyanomethyl)- (9CI) CAS No. 175131-93-8

L-Cysteine, S-(cyanomethyl)- (9CI)

Cat. No.: B574191
CAS No.: 175131-93-8
M. Wt: 160.191
InChI Key: NNDFTEWZSBSSRF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, S-(cyanomethyl)- (9CI) is a synthetic derivative of the amino acid L-cysteine, characterized by a cyanomethyl (-CH₂CN) group substituted at the sulfur atom. These compounds often serve as substrates for enzymes like cysteine conjugate β-lyase or as prodrugs targeting specific tissues.

Properties

CAS No.

175131-93-8

Molecular Formula

C5H8N2O2S

Molecular Weight

160.191

IUPAC Name

(2R)-2-amino-3-(cyanomethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H8N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

NNDFTEWZSBSSRF-BYPYZUCNSA-N

SMILES

C(C#N)SCC(C(=O)O)N

Synonyms

L-Cysteine, S-(cyanomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Kidney-Targeted Prodrugs

  • S-(6-Purinyl)-L-cysteine : Converts to 6-mercaptopurine (antineoplastic) via renal β-lyase, demonstrating 54% activity of S-(2-benzothiazolyl)-L-cysteine .
  • S-(Guanin-6-yl)-L-cysteine : Exploits renal γ-glutamyl transpeptidase for selective activation .

Anticancer Agents

  • S-(Methoxytrityl)-L-cysteine : Inhibits Eg5 kinesin, showing promise against docetaxel-resistant prostate cancer .

Flavor Precursors

  • S-(3-(1-Hexanol))-L-cysteine: Oral microbiota metabolizes it to volatile thiols, enhancing food flavor .

Cyanomethyl Potential: The cyano group’s stability might favor prodrug designs requiring slow hydrolysis, unlike labile groups (e.g., dichlorovinyl).

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